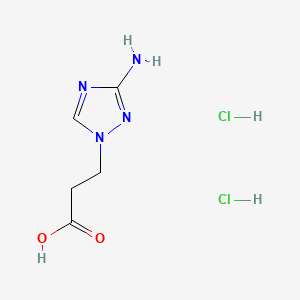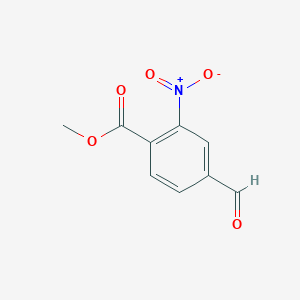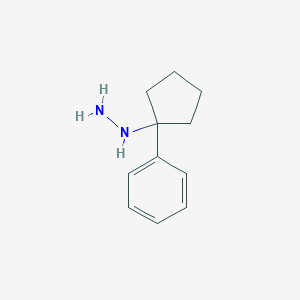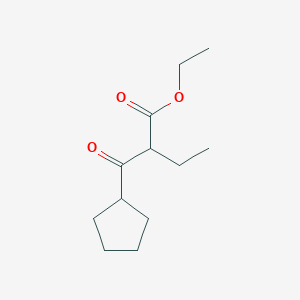![molecular formula C7H13ClF3NO2 B13480283 3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride](/img/structure/B13480283.png)
3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride is a chemical compound that features a trifluoromethyl group, a dioxolane ring, and an amine group The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting a suitable diol with a trifluoromethyl ketone under acidic conditions.
Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with ammonia or an amine.
Formation of Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, secondary amines.
Major Products Formed
Oxidation Products: Nitroso derivatives, oxides.
Reduction Products: Methyl derivatives.
Substitution Products: Various substituted amines.
科学的研究の応用
3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: Used in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
作用機序
The mechanism of action of 3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, an antidepressant with a similar trifluoromethyl group.
Trifluoromethylphenylamines: Compounds with similar structural motifs used in pharmaceuticals and agrochemicals.
Uniqueness
3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride is unique due to the combination of the trifluoromethyl group and the dioxolane ring, which imparts distinct chemical and biological properties. This combination is less common in other similar compounds, making it a valuable target for research and development.
特性
分子式 |
C7H13ClF3NO2 |
|---|---|
分子量 |
235.63 g/mol |
IUPAC名 |
3-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H12F3NO2.ClH/c8-7(9,10)6(2-1-3-11)12-4-5-13-6;/h1-5,11H2;1H |
InChIキー |
HNXSPAUFGQQFMX-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)(CCCN)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one](/img/structure/B13480200.png)


![Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480226.png)


![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)





![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13480275.png)
![3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13480280.png)
